N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
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Overview
Description
N-(3-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure. This can be achieved through cycloaddition reactions involving pyridine N-imine and alkynyl heterocycles .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and safety. This could include the use of continuous flow reactors for the cycloaddition and palladium-catalyzed steps, as well as advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce amines or other reduced forms.
Scientific Research Applications
N-(3-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity. Molecular docking studies have shown that similar compounds can interact with protein receptors, suggesting potential pathways for its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Shares a similar pyrazole structure and cyano group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Features a pyrazolo[1,5-a]pyrimidine core with nitro groups.
Uniqueness
N-(3-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of a cyano group, a fluorophenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety
Properties
Molecular Formula |
C22H14FN7OS |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H14FN7OS/c23-16-6-4-15(5-7-16)18-11-19-21-26-27-22(29(21)8-9-30(19)28-18)32-13-20(31)25-17-3-1-2-14(10-17)12-24/h1-11H,13H2,(H,25,31) |
InChI Key |
UDFUFBDWLYLTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C#N |
Origin of Product |
United States |
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